An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: Structure, Properties, and Application
An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: Structure, Properties, and Application
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a specialized dipeptide derivative crucial for advanced solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development.
Introduction to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a protected dipeptide composed of lysine and a modified threonine residue.[1][2] It is specifically designed to address one of the most significant challenges in SPPS: the aggregation of growing peptide chains.[3][4][5] The molecule incorporates three key protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and a pseudoproline (Psime,Mepro) moiety.
-
Fmoc Group: Attached to the α-amino group of lysine, the Fmoc group provides temporary protection during peptide synthesis.[6][7] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, allowing for selective deprotection without affecting other protecting groups.[6][]
-
Boc Group: The ε-amino group of the lysine side chain is protected by the Boc group. This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][10][11]
-
Pseudoproline (Psime,Mepro) Moiety: The threonine residue is modified to form a dimethylated oxazolidine ring, also known as a pseudoproline.[3][4][12] This cyclic structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for intermolecular aggregation.[13][14][15] The pseudoproline is a temporary modification that is cleaved under the acidic conditions of the final peptide cleavage from the resin, regenerating the native threonine residue.[1][13][16]
The use of this pre-formed dipeptide is advantageous as it avoids the sterically hindered acylation of the oxazolidine nitrogen and extends the peptide chain by two residues in a single coupling step.[1][17]
Chemical Structure and Properties
The structure of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH combines the features of its constituent amino acids and protecting groups, resulting in a molecule optimized for SPPS.
Chemical Structure
The chemical structure of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is depicted in the diagram below.
Caption: Chemical structure of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is provided in the table below.
| Property | Value | References |
| IUPAC Name | (4S,5R)-3-[Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [2] |
| CAS Number | 911838-56-7 | [1][2][18] |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][2][18] |
| Molecular Weight | 609.71 g/mol | [1][2][18] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Optical Rotation | [α]D²⁵ = -17.5 ± 2.0° (c=1 in MeOH) | [2] |
| Storage | 2-8°C | [1][2][18] |
Solubility
Fmoc-Lys(Boc)-OH, a component of the target molecule, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and slightly soluble in water.[9] The complete dipeptide is expected to have good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] For dissolving the final peptide product, it is recommended to first try water, and if that fails, to use a 10-30% acetic acid solution or a small amount of DMSO.[19]
Experimental Protocols
While the precise, proprietary methods for the synthesis and analysis of commercially available Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH are not publicly disclosed, the following sections describe generalized, representative protocols based on established principles of peptide chemistry.
Synthesis of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
The synthesis of this dipeptide is a multi-step process that involves the formation of the pseudoproline moiety followed by coupling with the protected lysine.
Caption: Generalized synthetic workflow for Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
Step 1: Formation of the Threonine Pseudoproline Monomer
-
Suspend L-Threonine in a suitable solvent (e.g., acetone).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred, typically at room temperature, until the formation of the oxazolidine ring is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting Thr(Psime,Mepro)-OH is then isolated and purified.
Step 2: Coupling with Fmoc-Lys(Boc)-OH
-
Dissolve Fmoc-Lys(Boc)-OH and Thr(Psime,Mepro)-OH in an appropriate solvent, such as DMF.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA).
-
The reaction is allowed to proceed until completion, monitored by TLC or HPLC.
-
The final product, Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, is then purified, typically by flash chromatography on silica gel.
Quality Control and Characterization
The purity and identity of the synthesized dipeptide are confirmed using standard analytical techniques.
| Analytical Method | Purpose | Typical Parameters |
| Reverse-Phase HPLC | Purity assessment | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient of B over ADetection: UV at 214 nm and 301 nm |
| Mass Spectrometry | Molecular weight confirmation | Technique: Electrospray Ionization (ESI-MS)Expected Mass [M+H]⁺: 610.7 g/mol |
| NMR Spectroscopy | Structural elucidation | ¹H NMR: Characteristic signals for Fmoc, Boc, Lys, and Thr protons.¹³C NMR: Resonances corresponding to all carbons in the molecule. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is to overcome aggregation during Fmoc-based SPPS, leading to improved synthesis yields and purity of the final peptide.[5][12][13]
Mechanism of Action
During SPPS, growing peptide chains can adopt secondary structures, particularly β-sheets, leading to intermolecular aggregation. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.
The pseudoproline moiety in Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH introduces a conformational "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns necessary for β-sheet formation.[3][13][14] This enhances the solvation of the peptide chain, improving reaction kinetics and overall synthesis efficiency.[4][12]
Caption: Impact of pseudoproline dipeptides on SPPS outcomes.
Guidelines for Use
For optimal results when using pseudoproline dipeptides like Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, the following guidelines are recommended:
-
Placement: Introduce the pseudoproline dipeptide before hydrophobic regions of the peptide sequence.[14][15]
-
Spacing: Maintain a spacing of 5-6 amino acid residues between pseudoproline units or between a pseudoproline and a natural proline. A minimum of 2 residues is advised.[3][14][15]
-
Coupling: Standard coupling reagents used in Fmoc SPPS (e.g., HBTU, DIC/HOBt) are effective for coupling pseudoproline dipeptides.[3]
-
Cleavage: The oxazolidine ring of the pseudoproline is stable to the mild basic conditions of Fmoc deprotection but is cleaved during the final TFA-mediated cleavage from the resin, which regenerates the native threonine residue.[1][13][16]
Conclusion
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a highly effective and valuable tool for modern peptide synthesis. By temporarily introducing a proline-like kink into the peptide backbone, it effectively mitigates aggregation, a common cause of failed or low-yield syntheses.[4][5] Its use leads to improved coupling and deprotection kinetics, resulting in higher purity and yield of crude peptide products, particularly for long, complex, or aggregation-prone sequences.[5][13] This makes it an indispensable building block for researchers and professionals engaged in the synthesis of challenging peptides for therapeutic and research applications.
References
- 1. Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Novabiochem 911838-56-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. iris-biotech.de [iris-biotech.de]
- 13. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. Fmoc-Phe-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 18. iris-biotech.de [iris-biotech.de]
- 19. medchemexpress.com [medchemexpress.com]
